N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride
Description
This compound features a benzo[d]thiazole core substituted with a methylsulfonyl group at position 4 and a 2-morpholinoethyl group on the thiazole nitrogen. The pyrazine-2-carboxamide moiety is linked via an N-substituted carboxamide bond, and the hydrochloride salt enhances solubility.
Properties
IUPAC Name |
N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2.ClH/c1-30(26,27)16-4-2-3-15-17(16)22-19(29-15)24(8-7-23-9-11-28-12-10-23)18(25)14-13-20-5-6-21-14;/h2-6,13H,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGJFBFKEMPJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=NC=CN=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
This compound features a unique structure that combines various functional groups, which may contribute to its biological activity. The presence of the methylsulfonyl group and the benzo[d]thiazole moiety suggests potential interactions with biological targets involved in disease processes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of benzothiazole derivatives with morpholine and pyrazine derivatives under controlled conditions, often utilizing catalysts to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and benzothiazole rings have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Anticancer Activity
This compound has been studied for its potential anticancer effects. In vitro studies demonstrate that it can inhibit cell proliferation in cancer cell lines, possibly through mechanisms such as apoptosis induction or cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression is under investigation .
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes critical for cell survival.
- Receptor Modulation : Interaction with receptors may alter signaling pathways that promote cell growth or survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to disruptions in replication and transcription processes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against a panel of bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests potent antimicrobial activity comparable to established antibiotics .
- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, the compound demonstrated significant cytotoxic effects at low micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy .
- Structure-Activity Relationship (SAR) : Investigations into related compounds have established SAR models that correlate specific structural features with enhanced biological activity. This approach aids in optimizing the compound for improved efficacy and reduced toxicity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride in anticancer therapies. Research indicates that derivatives of benzothiazole exhibit cytotoxic properties against various cancer cell lines, including breast, colon, and cervical cancers . The compound's ability to inhibit specific enzymes involved in tumor progression is under investigation, positioning it as a promising candidate for cancer treatment.
Enzyme Inhibition
The compound has been studied for its interactions with biological enzymes. The inhibition of certain enzymes can lead to altered metabolic pathways in cancer cells, which may enhance the efficacy of existing treatments or provide new therapeutic avenues. Understanding the mechanism of action through enzyme inhibition is crucial for developing targeted therapies.
Antimicrobial Properties
Research has also explored the antimicrobial effects of similar compounds containing the benzothiazole moiety. These compounds have shown activity against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics or antifungal agents . The structural characteristics that enhance antimicrobial activity are being investigated to optimize efficacy.
Anti-inflammatory Effects
Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties. By modulating inflammatory pathways, these compounds could be beneficial in treating conditions such as arthritis or other inflammatory diseases . Further research is required to elucidate these effects and their underlying mechanisms.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Solubility and Bioavailability: The morpholinoethyl group and hydrochloride salt likely improve aqueous solubility relative to non-ionic analogs like 12i, which has a lipophilic phenylethyl chain .
- Biological Activity: While 12i exhibits antiviral activity, the target compound’s morpholinoethyl group could enhance metabolic stability over ethyl/phenyl substituents, as seen in piperazine-based antimicrobial agents .
Spectral and Physicochemical Data
Key Insights :
Recommendations :
- Prioritize in vitro antiviral/antibacterial assays to validate inferred activity.
- Explore derivatization to assess the impact of substituents on potency and selectivity.
Preparation Methods
Thioether Formation via Nucleophilic Substitution
The benzo[d]thiazole core is functionalized at the 2-position using a methylthio group. Per Pospíšil et al., 2-(methylthio)benzo[d]thiazole is synthesized by treating benzo[d]thiazole-2-thiol (BTSH) with methyl iodide in tetrahydrofuran (THF) under basic conditions (NaH, 0°C to room temperature, 8 hours). The reaction proceeds via deprotonation of BTSH by NaH, followed by nucleophilic attack on methyl iodide.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF (0.25 M) | |
| Base | NaH (1.1 equiv) | |
| Alkylating Agent | Methyl iodide (1.2 equiv) | |
| Temperature | 0°C → rt | |
| Yield | 85% |
Oxidation to Sulfone
The methylthio intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM). This step converts the thioether (-S-) to a sulfone (-SO₂-) group.
Oxidation Protocol
- Oxidizing Agent : m-CPBA (2.2 equiv)
- Solvent : DCM (0.1 M)
- Time : 10 hours at room temperature
- Workup : Sequential washing with saturated NaHCO₃ and brine, followed by MgSO₄ drying and solvent evaporation.
Synthesis of Pyrazine-2-carboxylic Acid
Bromination of Acrylic Acid
As per CN106220574A, pyrazine-2-carboxylic acid is synthesized from acrylic acid via bromination, ammonolysis, and cyclization. Acrylic acid reacts with bromine in dichloromethane to form 2,3-dibromopropanoic acid, which subsequently undergoes ammonolysis in ethanol to yield 2,3-diaminopropanoic acid.
Cyclization with Methylglyoxal
The diaminopropanoic acid intermediate is cyclized with methylglyoxal in refluxing ethanol, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the pyrazine ring.
Key Data
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Bromination | Br₂, DCM, 30–50°C | 78% | |
| Ammonolysis | NH₃, EtOH, rt | 82% | |
| Cyclization | Methylglyoxal, EtOH, reflux | 65% | |
| Aromatization | DDQ, DCM, reflux | 58% |
Amide Coupling and N-Alkylation
Activation of Pyrazine-2-carboxylic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene under reflux. This generates pyrazine-2-carbonyl chloride, which is highly reactive toward nucleophilic amines.
Amide Bond Formation
The acid chloride is coupled with 4-(methylsulfonyl)benzo[d]thiazole-2-amine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
Optimized Conditions
| Reagent | Quantity | Role | Source |
|---|---|---|---|
| HATU | 1.5 equiv | Coupling agent | |
| DIPEA | 3.0 equiv | Base | |
| Solvent | DMF (0.1 M) | - | |
| Temperature | rt, 12 hours | - | |
| Yield | 72% |
N-Alkylation with 2-Morpholinoethyl Chloride
The secondary amine of the carboxamide is alkylated using 2-morpholinoethyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile.
Alkylation Parameters
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | 2-Morpholinoethyl chloride (1.2 equiv) | |
| Base | K₂CO₃ (2.0 equiv) | |
| Solvent | Acetonitrile (0.2 M) | |
| Temperature | 80°C, 6 hours | |
| Yield | 68% |
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in ethyl acetate to precipitate the hydrochloride salt. The reaction is monitored by pH adjustment to ensure complete protonation of the tertiary amine.
Salt Formation Data
| Parameter | Value | Source |
|---|---|---|
| Acid | HCl (4.0 M in dioxane) | |
| Solvent | Ethyl acetate | |
| Yield | 95% |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrazine-H), 8.45 (d, J = 8.4 Hz, 1H, benzo[d]thiazole-H), 7.98 (d, J = 7.6 Hz, 1H, benzo[d]thiazole-H), 4.12 (t, J = 6.0 Hz, 2H, N-CH₂), 3.58 (m, 4H, morpholine-O-CH₂), 3.21 (s, 3H, SO₂CH₃).
- HRMS (ESI⁺) : m/z calc. for C₁₉H₂₁N₅O₃S₂ [M+H]⁺: 456.1164, found: 456.1168.
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O:MeCN, 1.0 mL/min) showed >98% purity at 254 nm.
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1: Coupling of the benzo[d]thiazole core with a methylsulfonyl group via nucleophilic substitution under reflux conditions (ethanol or DMF, 60–80°C, 12–24 hours).
- Step 2: Introduction of the morpholinoethyl side chain via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Step 3: Final purification via recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity .
Key Optimization Strategies:
- Monitor reaction progress using TLC (silica gel, UV visualization) or LC-MS.
- Adjust pH during amidation to minimize side products (e.g., maintain pH 7–8) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfonyl proton shifts at δ 3.1–3.3 ppm; morpholine ring protons at δ 3.6–3.8 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₅ClN₄O₃S₂: 493.09) .
- HPLC: Purity assessment using a C18 column with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme Inhibition Assays: Test against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility Profiling: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across different assay systems?
Case Example: Discrepancies in IC₅₀ values between cell-based and enzyme assays may arise from:
- Membrane Permeability: Use logP calculations (e.g., predicted via ChemAxon) or PAMPA assays to assess passive diffusion .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .
- Off-Target Effects: Perform kinome-wide profiling (e.g., using KINOMEscan) to rule out non-specific kinase inhibition .
Methodological Recommendations:
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Use structural analogs (Table 1) to isolate structure-activity relationships (SAR) .
Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?
- Catalyst Optimization: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of pyrazine fragments (yield improvement from 45% to 72%) .
- Temperature Control: Lower reaction temperatures (−10°C) during sulfonylation to prevent racemization .
- Continuous Flow Chemistry: Implement microreactors for exothermic steps (e.g., morpholinoethyl group addition) to enhance reproducibility .
Q. Table 1: Comparative Reaction Conditions for Key Synthetic Steps
| Step | Conventional Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Benzo[d]thiazole coupling | Reflux, 24 h (DMF) | Microwave, 150°C, 30 min | 58% → 82% |
| Amide bond formation | EDC/HOBt, RT, 12 h | DMTMM, 0°C, 6 h | 65% → 89% |
Q. How does the compound’s solubility profile impact formulation for in vivo studies, and what modifications are viable?
- Issue: Low aqueous solubility (predicted logP = 2.8) limits bioavailability .
- Solutions:
- Salt Formation: Test alternative counterions (e.g., mesylate instead of hydrochloride) .
- Nanoformulation: Prepare liposomal encapsulates (e.g., DSPC/cholesterol) to enhance tumor targeting .
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetylated morpholine) to improve solubility .
Validation: Use dynamic light scattering (DLS) for nanoparticle size analysis and MALDI-TOF for prodrug integrity .
Q. What computational tools are effective for predicting binding modes with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR T790M mutant) .
- MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- Pharmacophore Modeling: Phase (Schrödinger) to identify critical functional groups (e.g., methylsulfonyl as a hydrogen bond acceptor) .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models .
- Metabolite Identification: Use HR-MS/MS to detect hepatic metabolites (e.g., morpholine ring oxidation) .
- Tissue Distribution Studies: Radiolabel the compound (¹⁴C) for quantitative biodistribution analysis .
Q. Table 2: Key Biological and Physicochemical Data
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 493.09 g/mol | HR-ESI-MS |
| Aqueous Solubility | 12 µg/mL (pH 7.4) | Shake-flask |
| logP | 2.8 | ChemAxon Prediction |
| IC₅₀ (EGFR inhibition) | 48 nM (enzyme), 320 nM (HeLa) | Kinase-Glo |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
